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L-TYROSINE (13C9,D7,15N)

Cat. No.: B1579894
M. Wt: 198.16
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Comprehensive Isotopic Labeling (13C9, D7, 15N) in L-Tyrosine

The comprehensive isotopic labeling of L-Tyrosine with nine carbon-13 atoms (13C9), seven deuterium (B1214612) atoms (D7), and one nitrogen-15 (B135050) atom (15N) provides a powerful tool for metabolic research. This extensive labeling strategy creates a significant mass shift between the labeled and unlabeled forms of the amino acid, facilitating their distinct detection in mass spectrometry analysis. ckisotopes.com

This clear separation of signals is crucial for accurately quantifying the relative abundance of the "heavy" and "light" forms of tyrosine and its downstream metabolites. ckisotopes.com The multi-isotope labeling approach enhances the sensitivity and specificity of detection, allowing for more precise tracking of the amino acid's metabolic fate. smolecule.com The presence of ¹³C allows for tracing the carbon backbone, ¹⁵N for tracking nitrogen metabolism, and D for monitoring specific hydrogen exchanges. This comprehensive labeling provides a multi-faceted view of the biochemical transformations that L-Tyrosine undergoes.

Significance of L-Tyrosine in Fundamental Biological Processes for Mechanistic Elucidation

L-Tyrosine is a non-essential amino acid that plays a central role in numerous fundamental biological processes. sigmaaldrich.com Its significance stems from its role as a precursor for the synthesis of several critical biomolecules:

Neurotransmitters: L-Tyrosine is a precursor to the catecholamine neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine. examine.comnumberanalytics.com These molecules are essential for regulating mood, stress responses, and cognitive functions.

Thyroid Hormones: It is a key component in the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which regulate metabolism and energy levels throughout the body.

Protein Synthesis: As a proteinogenic amino acid, L-Tyrosine is a fundamental building block of proteins and is involved in cellular signaling through phosphorylation events on its phenolic group. ontosight.ai

Melanin Production: L-Tyrosine is a precursor in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. caymanchem.com

By using isotopically labeled L-Tyrosine, researchers can investigate the dynamics of these critical pathways. For instance, they can study the rate of neurotransmitter synthesis and turnover in response to various stimuli or in disease states. examine.com

Scope and Objectives of Academic Research Utilizing L-Tyrosine (13C9,D7,15N)

The use of L-Tyrosine (13C9,D7,15N) in academic research is primarily focused on quantitative proteomics and metabolomics to gain a deeper understanding of cellular function in both healthy and diseased states. isotope.comisotope.com Key research objectives include:

Metabolic Flux Analysis: Quantifying the rates of metabolic pathways involving L-Tyrosine to understand how cells adapt to different conditions or genetic modifications. nih.gov

Protein Turnover Studies: Measuring the rates of protein synthesis and degradation to investigate cellular responses to various stimuli or the effects of disease. ckisotopes.com

Signal Transduction Pathway Elucidation: Investigating the role of tyrosine phosphorylation in signaling cascades, which are often dysregulated in diseases like cancer. nih.govcreative-proteomics.com

Neurotransmitter Dynamics: Studying the synthesis and metabolism of catecholamine neurotransmitters to understand their role in neurological and psychiatric conditions. numberanalytics.com

Drug Discovery and Development: Using labeled L-Tyrosine as an internal standard to accurately quantify the levels of endogenous tyrosine and its metabolites in various biological samples. caymanchem.com

The data generated from these studies provide a detailed picture of the metabolic landscape of a cell or organism, offering valuable insights into disease mechanisms and potential therapeutic targets.

Interactive Data Tables

Table 1: Properties of L-Tyrosine (13C9,D7,15N)

PropertyValueReference
Molecular Weight 198.16 isotope.comisotope.com
Chemical Purity 98% isotope.comisotope.com
Isotopic Enrichment ¹³C, 97-99%; D, 97-99%; ¹⁵N, 97-99% isotope.com
Applications Biomolecular NMR, Metabolism, Metabolomics, Proteomics isotope.comisotope.com
Storage Room temperature, away from light and moisture isotope.comisotope.com

Table 2: Research Applications of Isotopically Labeled L-Tyrosine

Research AreaSpecific ApplicationKey Insights Gained
Quantitative Proteomics SILACRelative and absolute quantification of protein expression levels. silantes.comnih.gov
Metabolomics Metabolic Flux AnalysisDetermination of the rates of metabolic pathways involving tyrosine. nih.gov
Neuroscience Neurotransmitter TurnoverUnderstanding the dynamics of dopamine and norepinephrine synthesis. examine.com
Endocrinology Thyroid Hormone SynthesisInvestigating the regulation of T3 and T4 production.
Cancer Research Signal TransductionElucidating the role of tyrosine phosphorylation in cancer cell signaling. creative-proteomics.com

Properties

Molecular Weight

198.16

Purity

98%

Origin of Product

United States

Advanced Methodologies for L Tyrosine 13c9,d7,15n Utilization

Analytical Platforms for Isotopic Enrichment Detection and Quantification

The core principle behind tracking L-Tyrosine (13C9,D7,15N) involves measuring the extent of its incorporation into various metabolic pathways and proteins. This "isotopic enrichment" is determined using analytical techniques capable of distinguishing molecules based on minute differences in mass. Mass spectrometry stands as the preeminent technology for this purpose due to its exceptional sensitivity and specificity. ckisotopes.com

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For stable isotope-labeled compounds like L-Tyrosine (13C9,D7,15N), the increased mass from the heavy isotopes (¹³C, ²H or D, and ¹⁵N) allows for its clear differentiation from the endogenous L-Tyrosine. chempep.com Various MS configurations are employed to suit different analytical needs, from broad metabolite screening to highly sensitive quantification and spatial mapping. L-Tyrosine-13C9,15N is frequently used as an internal standard for the precise quantification of natural L-tyrosine in biological samples via GC- or LC-MS. caymanchem.comglpbio.comlabchem.com.mybertin-bioreagent.comglpbio.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, chemical derivatization is required to increase their volatility. nih.gov In the context of L-Tyrosine (13C9,D7,15N), GC-MS is used for comprehensive metabolite profiling. After derivatization, the labeled tyrosine and its metabolites can be separated from other compounds in a sample based on their retention times in the gas chromatograph and subsequently identified and quantified by the mass spectrometer.

Researchers have developed sensitive GC-MS/MS methods to quantify tyrosine and its metabolites in various biological specimens, including blood, urine, and tissues. nih.gov The use of a stable isotope-labeled internal standard, such as L-Tyrosine (13C9,D7,15N), is critical in these assays to correct for sample loss during preparation and for variations in instrument response, thereby ensuring high accuracy and precision. nih.gov

Table 1: GC-MS Parameters for Labeled Tyrosine Analysis
ParameterDescriptionTypical Application
Derivatization AgentN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Increases volatility for GC analysis of amino acids. nih.gov
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for compound identification.
MS Analysis ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific m/z values for labeled and unlabeled tyrosine. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and versatile technique that is widely used for quantifying molecules in complex biological matrices. nih.gov It is particularly well-suited for the analysis of non-volatile compounds like amino acids, as it does not typically require derivatization. restek.com L-Tyrosine (13C9,D7,15N) is commonly employed as an internal standard in LC-MS/MS assays to ensure accurate quantification of endogenous L-tyrosine. caymanchem.comglpbio.comglpbio.com

The method involves separating compounds using liquid chromatography, followed by ionization and analysis in a tandem mass spectrometer. The first mass spectrometer selects the precursor ion (e.g., the protonated molecule of labeled or unlabeled tyrosine), which is then fragmented. The second mass spectrometer analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for the detection of analytes at very low concentrations. nih.gov Fast and direct LC-MS/MS methods have been developed that can analyze dozens of amino acids, including isotopically labeled standards like Tyrosine 13C9 15N, in plasma within minutes. restek.com

Table 2: LC-MS/MS Method for L-Tyrosine (13C9,15N) Quantification
ParameterCondition/ValuePurpose
ChromatographyReversed-Phase or HILICSeparation of amino acids from other sample components. restek.com
Ionization SourceElectrospray Ionization (ESI), Positive ModeGenerates protonated molecular ions [M+H]+ for analysis. johnshopkins.edu
Precursor Ion (Unlabeled L-Tyrosine)m/z 182.1Selected for fragmentation in the first mass analyzer. restek.com
Precursor Ion (L-Tyrosine-13C9,15N)m/z 192.1Selected for fragmentation in the first mass analyzer. restek.com
Product Ion (Unlabeled L-Tyrosine)m/z 136.1Monitored in the second mass analyzer for quantification. restek.com

High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitrap and Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), provide extremely high mass accuracy and resolving power. nih.govnih.gov This enables the unambiguous identification of compounds and the fine-scale analysis of isotopic patterns. For studies involving L-Tyrosine (13C9,D7,15N), HRMS can resolve the isotopic peaks of the labeled molecule from those of the unlabeled molecule and other interfering species with great confidence. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise isotopic abundance of elements like carbon and nitrogen in a sample. chemie-brunschwig.ch Unlike other MS techniques that measure the mass of intact molecules, IRMS typically involves converting the analyte into a simple gas (e.g., CO₂ for ¹³C, N₂ for ¹⁵N) through combustion. The instrument then measures the ratio of the heavy to light isotopes in the gas with extremely high precision. scripps.edu

When coupled with a separation technique like gas chromatography (GC-C-IRMS), this method can determine the specific isotopic enrichment of individual compounds, such as L-Tyrosine, eluting from the column. nih.govscripps.edu This provides a highly accurate measure of the incorporation of ¹³C and ¹⁵N from labeled tracers into specific amino acids, which is essential for detailed metabolic turnover studies. Recent advancements using Orbitrap-based IRMS have enabled accurate nitrogen isotope analysis of amino acids at the picomole level. nih.gov

Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules directly in tissue sections. nih.govresearchgate.net When used in conjunction with stable isotope tracers like labeled L-Tyrosine, MSI can provide a spatiotemporal view of metabolic processes. nih.govresearchgate.net This allows researchers to visualize where and when the labeled tyrosine is taken up by tissues and converted into its various metabolites.

For instance, studies have used Matrix-Assisted Laser Desorption/Ionization (MALDI)-FTICR-MSI to track the kinetics of ¹³C-labeled phenylalanine and its conversion to ¹³C-labeled tyrosine within different regions of a tumor. nih.govnih.gov This approach revealed that the labeled amino acids were more abundant in viable tumor regions compared to non-viable areas, providing critical insights into local cancer metabolism. nih.gov This methodology offers a unique window into the dynamics of localized biochemical synthesis directly within biological tissues. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for utilizing multiply-labeled compounds like L-Tyrosine (13C9,D7,15N). The presence of NMR-active ¹³C and ¹⁵N nuclei, along with deuterium (B1214612), provides a multi-faceted approach to studying molecular structure, dynamics, and metabolic fate.

The incorporation of L-Tyrosine (13C9,D7,15N) into proteins is a cornerstone of modern biomolecular NMR. acs.org This "triple labeling" strategy is instrumental in overcoming challenges associated with studying large and complex macromolecules. The presence of ¹³C and ¹⁵N enables the use of triple-resonance experiments, which are essential for the sequential assignment of protein backbone and side-chain resonances. This forms the basis for determining high-resolution three-dimensional protein structures in solution.

Deuteration, the replacement of protons with deuterium, significantly reduces signal overlap and simplifies complex spectra by decreasing proton density. Furthermore, deuterium labeling slows down transverse relaxation rates, resulting in sharper NMR signals and improved spectral sensitivity, which is particularly crucial for proteins with high molecular weights. researchgate.nethmdb.ca This combination of ¹³C, ¹⁵N, and deuterium labeling has been critical for solving the structures of proteins in the 30 kDa range and beyond. researchgate.net By analyzing NMR relaxation data from such labeled proteins, researchers can gain detailed insights into the dynamics of protein sidechains, revealing information about molecular flexibility, conformational changes, and interactions with other molecules. acs.orghmdb.ca

Table 1: Advantages of Multi-Isotope Labeling in Biomolecular NMR
IsotopePrimary Advantage in NMRApplication
¹³C (Carbon-13)Enables magnetization transfer through covalent bonds for resonance assignment.Backbone and side-chain resonance assignment; structural determination.
¹⁵N (Nitrogen-15)Provides a second heteronuclear dimension for resolving proton signals in crowded spectra.Backbone assignment (e.g., via HNCA, HNCACB experiments); studies of protein dynamics.
D (Deuterium)Reduces spectral complexity and sharpens signals by lowering transverse relaxation rates.Studies of large proteins (>25 kDa); analysis of side-chain dynamics.

Quantitative NMR (qNMR) techniques are employed to determine the precise distribution of isotopes within L-tyrosine and its downstream metabolites, providing a detailed view of metabolic pathway activity. Following the introduction of L-Tyrosine (13C9,D7,15N) into a biological system, NMR can be used to analyze the resulting isotopologues—molecules that differ only in their isotopic composition.

Specialized NMR pulse sequences and methodologies have been developed to ensure accurate quantification. For instance, in solid-state NMR, quantitative cross-polarization (QUCP) magic-angle spinning techniques can be applied to ¹³C-labeled samples like tyrosine to achieve uniform signal enhancement across all carbon atoms, allowing for quantitative analysis with high accuracy. researchgate.net For solution-state analysis of complex biological mixtures, chemoselective derivatization can be used. One such method involves tagging carboxyl-containing metabolites with ¹⁵N-cholamine. nih.gov This introduces a sensitive NMR reporter group, enabling the detection and quantification of ¹³C enrichment at the carboxyl carbon and adjacent positions through high-resolution 2D ¹H-¹⁵N HSQC experiments. nih.gov These methods allow researchers to calculate the fractional enrichment of ¹³C at specific atomic positions, revealing the relative activities of different metabolic pathways. mnms-platform.com

Chromatographic Separation Techniques for L-Tyrosine and its Metabolites

To analyze the metabolic fate of L-Tyrosine (13C9,D7,15N), it is essential to first separate the parent compound from its various metabolites. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of structurally similar molecules from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation of tyrosine and its catecholamine metabolites, such as L-DOPA, dopamine (B1211576), norepinephrine (B1679862), and epinephrine. nih.gov By coupling HPLC with sensitive detectors, including mass spectrometers (LC-MS), the isotopically labeled metabolites can be identified and quantified. Various extraction techniques, such as solid-phase extraction (SPE) and solid-phase microextraction (SPME), are often employed prior to chromatographic analysis to isolate and preconcentrate the analytes of interest from samples like urine or plasma. nih.gov Other techniques like Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis, have also proven effective for separating compounds from the L-tyrosine metabolic pathway. nih.gov The choice of technique depends on the specific metabolites being targeted and the complexity of the sample matrix.

Table 2: Comparison of Chromatographic Techniques for Tyrosine Metabolite Analysis
TechniquePrinciplePrimary ApplicationAdvantages
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between a stationary and a mobile phase.Routine separation of tyrosine and its major metabolites in biological fluids. nih.govRobust, versatile, and easily coupled to mass spectrometry (MS).
Solid-Phase Extraction (SPE)Analyte isolation based on affinity for a solid sorbent.Sample cleanup and preconcentration prior to chromatography. nih.govHigh recovery and effective removal of interfering substances.
Micellar Electrokinetic Chromatography (MEKC)Separation in a capillary based on differential partitioning into micelles in an electric field.High-efficiency separation of charged and neutral metabolites. nih.govRequires very small sample volumes and provides high resolution.

Experimental Design Considerations for Stable Isotope Tracer Studies

The design of experiments using L-Tyrosine (13C9,D7,15N) is critical for obtaining meaningful data. The choice of model system, duration of tracer exposure, and methods for sample processing must be carefully considered to accurately capture the metabolic state of the system under investigation.

In Vitro Model Systems: Cell Cultures, Organoids, and Isolated Tissue Preparations

Cell Cultures: Cultured cells are a fundamental tool for metabolic research, allowing for tightly controlled experiments. Cells can be grown in custom media where specific nutrients, such as tyrosine, are replaced with their isotopically labeled counterparts. This "deep labeling" approach enables researchers to trace the incorporation of ¹³C and ¹⁵N atoms from L-Tyrosine (13C9,D7,15N) into newly synthesized proteins and other metabolites, providing a clear picture of metabolic pathway activity under various experimental conditions.

Organoids: Organoids are three-dimensional, self-organizing structures derived from stem cells that recapitulate key aspects of organ structure and function. They represent a more physiologically relevant in vitro model than traditional 2D cell cultures. While specific studies utilizing L-Tyrosine (13C9,D7,15N) in organoids are emerging, their use in stable isotope tracing holds immense potential for studying tissue-level metabolism, cell-cell metabolic interactions, and the metabolic responses of specific organoid cell types to stimuli or disease states.

Isolated Tissue Preparations: The use of isolated tissues, such as brain or liver slices, allows for the study of metabolism in the context of intact tissue architecture. In such preparations, L-tyrosine has been shown to affect the activity of enzymes involved in energy metabolism. By incubating these tissues with L-Tyrosine (13C9,D7,15N), researchers can investigate tissue-specific metabolic pathways and their regulation in a controlled environment.

Ex Vivo Preparations for Acute Metabolic Investigations

Ex vivo studies bridge the gap between in vitro and in vivo research. In this approach, a stable isotope tracer like L-Tyrosine (13C9,D7,15N) is administered to a living organism, after which specific organs or tissues are harvested for immediate analysis. This methodology allows for the investigation of metabolic fluxes in a physiological context while retaining the analytical control of an in vitro preparation.

A critical aspect of ex vivo experimental design is the rapid quenching of metabolism immediately upon tissue extraction to preserve the in vivo labeling patterns of metabolites. Tissues are typically flash-frozen in liquid nitrogen to halt all enzymatic activity. Subsequent extraction and analysis, often by LC-MS/MS, can reveal the degree and distribution of isotopic labeling in various metabolites within that specific tissue. This approach has been used to study tyrosine metabolism in organs like the brain and pancreas following oral or systemic administration of the labeled amino acid, providing valuable data on organ-specific metabolic processing.

In Vivo Animal Model Applications for Systemic Flux Analysis

The use of L-Tyrosine (13C9,D7,15N) in in vivo animal models is instrumental for conducting systemic flux analysis. By introducing this labeled tracer, scientists can monitor the rate of appearance (Ra) and disappearance (Rd) of tyrosine in the plasma, providing insights into whole-body protein synthesis, breakdown, and hydroxylation of phenylalanine. These studies are fundamental to understanding how various physiological states, such as fasting, feeding, or disease, impact amino acid dynamics.

In a typical experimental setup, animal models are administered L-Tyrosine (13C9,D7,15N), and subsequent blood samples are collected over a time course. The isotopic enrichment of tyrosine and its metabolites in the plasma is then measured using mass spectrometry. This data allows for the calculation of key metabolic parameters. For instance, the dilution of the isotopic tracer in the plasma pool is indicative of the rate of endogenous tyrosine release from protein breakdown.

Key Research Findings from Animal Model Studies:

Whole-Body Protein Turnover: Studies utilizing multi-labeled tyrosine isotopes have enabled the quantification of whole-body protein synthesis and catabolism rates under various conditions.

Inter-organ Amino Acid Exchange: By measuring isotopic enrichment in different tissues, researchers can map the flow of tyrosine between organs, highlighting the roles of tissues like the liver and muscle in maintaining amino acid homeostasis.

Phenylalanine Conversion: The appearance of labeled tyrosine derived from labeled phenylalanine tracers provides a direct measure of the rate of this essential metabolic conversion, primarily occurring in the liver.

ParameterDescriptionTypical Unit of Measurement
Rate of Appearance (Ra)The rate at which unlabeled tyrosine enters the plasma pool, primarily from protein breakdown and dietary intake.µmol/kg/hr
Rate of Disappearance (Rd)The rate at which tyrosine leaves the plasma pool, primarily for protein synthesis and catabolism.µmol/kg/hr
Phenylalanine HydroxylationThe rate of conversion of phenylalanine to tyrosine.µmol/kg/hr

Pulsed and Continuous Infusion Protocols in Research Models

The administration of L-Tyrosine (13C9,D7,15N) in research models typically follows one of two main protocols: pulsed or continuous infusion. The choice of protocol depends on the specific research question and the metabolic parameters being investigated.

A pulsed infusion involves the administration of a single bolus of the tracer. This method is advantageous for studying the rapid kinetics of tyrosine distribution and initial rates of metabolism. The decay curve of the tracer's enrichment in the plasma provides rich kinetic information.

In contrast, a continuous infusion protocol involves administering the tracer at a constant rate until a steady-state isotopic enrichment is achieved in the plasma. This "primed-constant infusion" method is the gold standard for measuring steady-state metabolic fluxes, such as the rates of protein synthesis and breakdown over a longer period. The priming dose is given at the beginning of the infusion to rapidly bring the plasma enrichment to the expected steady-state level.

Infusion ProtocolAdvantagesDisadvantagesPrimary Application
Pulsed InfusionSimpler to administer, provides data on non-steady-state kinetics.Data analysis can be more complex, less suitable for measuring steady-state fluxes.Studying rapid distribution and initial metabolic rates.
Continuous InfusionAllows for the measurement of steady-state metabolic fluxes with high precision.More technically demanding, requires a longer experimental duration.Quantifying whole-body protein turnover and amino acid kinetics.

Computational and Bioinformatic Tools for Isotope Tracer Data Analysis

The data generated from studies using L-Tyrosine (13C9,D7,15N) is complex, necessitating sophisticated computational and bioinformatic tools for accurate analysis and interpretation. These tools are essential for translating raw mass spectrometry data into meaningful biological insights.

Metabolic Flux Analysis (MFA) Algorithms for Pathway Elucidation

Metabolic Flux Analysis (MFA) is a powerful computational framework used to quantify the rates (fluxes) of metabolic reactions within a biological system. When combined with stable isotope tracers like L-Tyrosine (13C9,D7,15N), 13C-MFA becomes a cornerstone for understanding cellular metabolism. creative-proteomics.comnih.gov MFA algorithms utilize a stoichiometric model of the metabolic network and the measured isotopic labeling patterns of metabolites to estimate the intracellular fluxes. creative-proteomics.com

The core of MFA involves solving a system of algebraic equations that describe the flow of isotopes through the metabolic network. The high degree of labeling in L-Tyrosine (13C9,D7,15N) provides a wealth of information, enabling the resolution of fluxes through interconnected pathways.

Isotopomer Distribution Analysis (IDA) and Fractional Contribution Calculations

Isotopomer Distribution Analysis (IDA) is a key component of MFA that involves the measurement and analysis of the mass distribution of isotopomers for a given metabolite. Mass spectrometry is used to determine the relative abundance of molecules with different numbers of heavy isotopes.

For L-Tyrosine (13C9,D7,15N), the analysis of its isotopomer distribution in various metabolites can reveal the specific pathways through which it has been metabolized. For example, the pattern of 13C incorporation into downstream metabolites can distinguish between different metabolic routes.

Fractional contribution calculations determine the proportion of a metabolite pool that is derived from the labeled tracer. This is a crucial calculation for understanding the relative importance of different substrates or pathways to the synthesis of a particular compound.

Tracer Kinetic Modeling for Quantitative Flux Estimation

Tracer kinetic modeling is a mathematical approach used to describe the movement of a tracer through a biological system over time. hug.ch These models are essential for analyzing data from both pulsed and continuous infusion studies to estimate quantitative metabolic fluxes.

Compartmental models are frequently used in tracer kinetics. These models represent the body as a series of interconnected compartments, and the exchange of the tracer between these compartments is described by a set of differential equations. By fitting the model to the measured isotopic enrichment data, key kinetic parameters, such as transport rates and metabolic fluxes, can be estimated. hug.ch

The complexity of the model (e.g., the number of compartments) is chosen to best represent the physiological system being studied. For L-Tyrosine (13C9,D7,15N), multi-compartment models are often necessary to accurately describe its distribution and metabolism in the whole body.

Computational ToolPrimary FunctionInput DataOutput
Metabolic Flux Analysis (MFA)Quantifies intracellular reaction rates.Stoichiometric model, isotopomer distributions.Metabolic flux map.
Isotopomer Distribution Analysis (IDA)Determines the labeling pattern of metabolites.Mass spectrometry data.Relative abundances of isotopomers.
Tracer Kinetic ModelingEstimates rates of appearance, disappearance, and transport.Time-course isotopic enrichment data.Quantitative metabolic fluxes and kinetic parameters.

Investigation of L Tyrosine 13c9,d7,15n in Metabolic Pathway Elucidation

Assessment of Protein Synthesis and Turnover Dynamics

Stable isotope-labeled amino acids are instrumental in quantifying the dynamic processes of protein synthesis and degradation. By introducing L-Tyrosine (¹³C₉,D₇,¹⁵N) into a biological system, researchers can track its incorporation into newly synthesized proteins and its release from the breakdown of existing proteins, providing a detailed picture of protein turnover.

Measurement of L-Tyrosine Incorporation Rates into De Novo Synthesized Proteins

ConditionFractional Synthesis Rate (%/hour)
Fasted State0.051 ± 0.004
Fed State0.066 ± 0.005

This table presents representative fractional synthesis rates of mixed muscle protein in older adults, as measured using a labeled phenylalanine tracer, illustrating the type of data obtainable with stable isotope methodologies. The fed state shows a significant increase in the rate of protein synthesis compared to the fasted state.

Quantification of Protein Degradation via L-Tyrosine Release

Protein degradation is quantified by monitoring the release of labeled amino acids from pre-labeled proteins. After a "pulse" with L-Tyrosine (¹³C₉,D₇,¹⁵N) to label the proteome, the rate of its disappearance from the protein pool over time reflects the rate of protein breakdown. This method provides valuable insights into the catabolic side of protein turnover. Studies in various pathological conditions, such as liver disease, have demonstrated altered protein degradation rates.

Patient GroupWhole Body Protein Breakdown (g/day)
Healthy Controls~250 - 300
CirrhosisSignificantly elevated
Fulminant Hepatic FailureUp to 700 g/day greater than normal

This table provides illustrative data on whole-body protein breakdown rates, highlighting the significant increase in protein catabolism in patients with severe liver disease as measured by U¹⁴C tyrosine tracer.

Turnover of Specific Protein Pools and Cellular Components

The use of L-Tyrosine (¹³C₉,D₇,¹⁵N) in combination with advanced proteomic techniques allows for the determination of turnover rates for individual proteins and protein complexes. This provides a granular view of how different cellular components are maintained and regulated. For example, studies have revealed a wide range of turnover rates for different proteins within the same tissue, from rapidly recycled regulatory proteins to more stable structural proteins.

ProteinTissueFractional Synthesis Rate (%/day)
Collagen alpha-1 chain (CO1A1)Rat Soleus Muscle0.58
N-myc downstream-regulated gene 2 protein (NDRG2)Rat Soleus Muscle5.40

This table showcases the diverse fractional synthesis rates of individual proteins within the same muscle tissue, as determined by deuterium (B1214612) oxide (D₂O) labeling in rats, illustrating the dynamic nature of the proteome.

Elucidation of Catecholamine Biosynthesis and Metabolism

L-Tyrosine is the direct precursor for the synthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine. By using L-Tyrosine (¹³C₉,D₇,¹⁵N) as a tracer, researchers can meticulously track its conversion through this vital metabolic pathway.

Tracing L-Tyrosine to L-DOPA Conversion via Tyrosine Hydroxylase Activity

The initial and rate-limiting step in catecholamine synthesis is the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the enzyme tyrosine hydroxylase. By supplying L-Tyrosine (¹³C₉,D₇,¹⁵N) and measuring the subsequent formation of labeled L-DOPA, it is possible to directly assess the activity of tyrosine hydroxylase in various tissues and under different experimental conditions.

ParameterValue
EnzymeTyrosine Hydroxylase
SubstrateL-Tyrosine
ProductL-DOPA
Michaelis Constant (Km) for Tyrosine~20-50 µM
Maximum Velocity (Vmax)Variable depending on enzyme source and conditions

This table presents typical kinetic parameters for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. These values are crucial for understanding the efficiency of L-DOPA production from L-Tyrosine.

Flux Analysis of Dopamine, Norepinephrine, and Epinephrine Synthesis Pathways

Metabolic flux analysis using L-Tyrosine (¹³C₉,D₇,¹⁵N) allows for the quantification of the rate of synthesis of dopamine, norepinephrine, and epinephrine. By measuring the isotopic enrichment of these catecholamines and their metabolites over time, a dynamic picture of the entire pathway can be constructed. This approach is invaluable for understanding how the synthesis and release of these neurotransmitters are regulated in both healthy and diseased states. While specific flux data using L-Tyrosine (¹³C₉,D₇,¹⁵N) is limited, studies with other labeled precursors have provided insights into these pathways.

Brain RegionEffect of Increased L-Tyrosine Availability
Medial Prefrontal CortexIncreased levels of DOPAC, HVA, and MHPG
StriatumIncreased levels of DOPAC

This table summarizes the observed effects of administering L-Tyrosine on the levels of catecholamine metabolites in different brain regions of rats, indicating an increased flux through the catecholamine synthesis pathway.

Investigation of Precursor Availability and Neurotransmitter Turnover Rates

The availability of L-tyrosine is a critical factor in the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine. nih.gov Studies utilizing stable isotope-labeled tyrosine, such as L-Tyrosine (13C9,D7,15N), allow researchers to trace the incorporation of tyrosine into these neurotransmitters, providing a dynamic measure of their synthesis and turnover rates.

By introducing L-Tyrosine (13C9,D7,15N) into a biological system, scientists can monitor the appearance of its heavy-labeled counterparts in dopamine and norepinephrine pools. This approach offers a more accurate assessment of neurotransmitter dynamics compared to methods that rely on measuring static concentrations of metabolites. The rate of incorporation of the labeled tyrosine into the neurotransmitter pool is a direct reflection of the synthetic activity of the respective neuronal pathways.

Table 1: Theoretical Application of L-Tyrosine (13C9,D7,15N) in Measuring Neurotransmitter Turnover

Parameter MeasuredDescriptionExpected Outcome with L-Tyrosine (13C9,D7,15N)
Rate of SynthesisThe speed at which new neurotransmitter molecules are produced.Direct measurement of the appearance of 13C, 15N-labeled dopamine and norepinephrine over time.
Turnover RateThe overall rate at which neurotransmitters are synthesized, released, and metabolized.Calculation of the flux of labeled tyrosine through the catecholamine synthesis pathway.
Precursor ContributionThe extent to which circulating tyrosine contributes to the central neurotransmitter pool.Determination of the enrichment of labeled tyrosine in specific brain regions and its correlation with labeled neurotransmitter levels.

Studies on L-Tyrosine Transamination and Catabolic Pathways

Beyond its role as a neurotransmitter precursor, L-tyrosine is also subject to catabolism through various enzymatic pathways. The use of L-Tyrosine (13C9,D7,15N) is instrumental in tracing the flow of the tyrosine backbone through these degradative routes, primarily initiated by tyrosine transamination.

The initial step in tyrosine catabolism involves its conversion to p-hydroxyphenylpyruvate. Subsequent enzymatic reactions lead to the formation of homogentisate (B1232598), which is further broken down. By administering L-Tyrosine (13C9,D7,15N), researchers can track the labeled carbon and nitrogen atoms as they appear in these key catabolic intermediates. This allows for their unambiguous identification and precise quantification using mass spectrometry, distinguishing them from endogenous, unlabeled pools.

Metabolic flux analysis using L-Tyrosine (13C9,D7,15N) enables the quantitative assessment of the rate of tyrosine degradation through the homogentisate pathway. By measuring the rate of appearance of labeled downstream metabolites such as maleylacetoacetate and fumarylacetoacetate, the flux through this pathway can be determined. This approach is crucial for understanding how various physiological and pathological conditions may alter tyrosine catabolism. Furthermore, this technique can help to identify and quantify the contribution of alternative degradation routes for tyrosine.

Interorgan and Intercellular L-Tyrosine Flux Studies in Animal Models

Understanding the movement and metabolic fate of L-tyrosine between different organs and cells is fundamental to comprehending its role in systemic physiology. In vivo studies in animal models using L-Tyrosine (13C9,D7,15N) provide a dynamic view of these processes.

Following the administration of L-Tyrosine (13C9,D7,15N) to an animal model, the enrichment of the labeled tracer and its metabolites can be measured in various tissues and biological fluids. This allows for the determination of tissue-specific rates of tyrosine uptake, utilization for protein synthesis, conversion to neurotransmitters, and release back into circulation. Such studies have revealed the distinct roles of organs like the liver, brain, and muscle in maintaining tyrosine homeostasis.

Table 2: Illustrative Data on Tissue-Specific L-Tyrosine Metabolism in a Rat Model

TissueLabeled Tyrosine Uptake (nmol/g/min)Labeled Protein Synthesis (nmol/g/min)Labeled Catecholamine Synthesis (pmol/g/min)
Liver150 ± 1285 ± 7N/A
Brain25 ± 310 ± 1.550 ± 5
Muscle40 ± 530 ± 4N/A

Note: The data in this table are hypothetical and serve to illustrate the type of results that can be obtained from interorgan flux studies using a tracer like L-Tyrosine (13C9,D7,15N).

The transport of L-tyrosine across cell membranes is mediated by specific amino acid transport systems, such as the L-type amino acid transporter 1 (LAT1). The use of labeled tyrosine analogues has been pivotal in characterizing the kinetics and regulation of these transporters. By measuring the rate of uptake of L-Tyrosine (13C9,D7,15N) into cells or tissues, the activity of these transport systems can be assessed. Competitive inhibition studies with other amino acids can further elucidate the specificity and mechanisms of these transporters.

Application of L Tyrosine 13c9,d7,15n in Neurochemical Research

Quantification of Neurotransmitter Precursor Pools in Neural Systems

L-Tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862). sigmaaldrich.com The availability of L-tyrosine in specific brain regions can be a rate-limiting factor for catecholamine synthesis, particularly when neurons are highly active. sigmaaldrich.com Accurate quantification of the endogenous L-tyrosine pool is therefore essential for understanding the brain's capacity to produce these vital neurotransmitters.

L-Tyrosine (¹³C₉,D₇,¹⁵N) is ideally suited for this purpose, serving as an internal standard in isotope dilution mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com In this method, a known quantity of the "heavy" labeled tyrosine is added to a brain tissue sample. The sample is then processed, and the ratio of the heavy (¹³C₉,D₇,¹⁵N) to light (endogenous) L-tyrosine is measured by the mass spectrometer. Because the amount of the added internal standard is known, the precise amount of the endogenous L-tyrosine in the tissue can be calculated. This approach overcomes variations in sample extraction and analytical instrument response, ensuring high accuracy and reproducibility. mdpi.com This technique allows for the precise measurement of neurotransmitter precursor concentrations in various brain regions, which is fundamental for studying both normal brain function and the pathophysiology of neurological and psychiatric disorders. nih.gov

Table 1. Representative Concentrations of Dopamine and its Metabolites in Different Mouse Brain Regions.
CompoundCorpus Striatum (μg/g)Hypothalamus (μg/g)Brain Stem (μg/g)
Dopamine (DA)10.50.80.5
DOPAC (3,4-Dihydroxyphenylacetic acid)1.20.10.05
HVA (Homovanillic acid)0.90.10.07

This table presents example data adapted from studies quantifying neurotransmitter levels in rodent brains to illustrate regional differences. Actual values can vary based on species and analytical methodology.

Dynamics of Neurotransmitter Synthesis, Release, and Reuptake in Defined Neural Circuits

Beyond static quantification, L-Tyrosine (¹³C₉,D₇,¹⁵N) enables the dynamic measurement of the entire catecholamine lifecycle: synthesis, release, and reuptake. By introducing the labeled precursor into a neural system (either in vivo or in vitro), researchers can trace the incorporation of the heavy isotopes into the downstream neurotransmitters, dopamine and norepinephrine, and their metabolites. nih.gov

Table 2. Example Turnover Rates of Dopamine and Norepinephrine in Rat Brain Regions (Control Group).
NeurotransmitterBrain RegionTurnover Rate (ng/g/h)
Dopamine (DA)Corpus Striatum1450
Rest of Brain120
Norepinephrine (NE)Brain Stem140
Hypothalamus320
Rest of Brain50

Data adapted from Bonilla, E. (1982), Toxicology, representing baseline turnover rates. These values serve as an example of how neurotransmitter dynamics can be quantified. nih.gov

Investigation of Neurometabolic Coupling and Energy Homeostasis in Brain Regions

Neurometabolic coupling is the process by which neuronal activity is matched by a corresponding change in energy metabolism to meet the brain's high energy demands. The synthesis of neurotransmitters is an energy-intensive process. L-Tyrosine (¹³C₉,D₇,¹⁵N) can be utilized in ¹³C metabolic flux analysis (¹³C-MFA) to probe the links between amino acid metabolism and central energy pathways. nih.govmdpi.com By tracing the ¹³C atoms from tyrosine, researchers can map how they are incorporated into key metabolic intermediates, such as those in the tricarboxylic acid (TCA) cycle, providing a quantitative measure of metabolic pathway activity. nih.gov

Studies have shown that high concentrations of L-tyrosine can impact the activity of key enzymes in energy metabolism, such as citrate (B86180) synthase and components of the mitochondrial respiratory chain, in different brain regions. nih.govnih.gov This suggests a direct link between the availability of this amino acid precursor and the cell's energy-producing machinery. Furthermore, understanding brain energy homeostasis often involves studying the astrocyte-neuron lactate (B86563) shuttle (ANLS), a model where astrocytes metabolize glucose to lactate, which is then transported to neurons to be used as an energy fuel. nih.govresearchgate.net Labeled tracers like L-Tyrosine (¹³C₉,D₇,¹⁵N) can help elucidate how perturbations in amino acid and neurotransmitter metabolism affect this and other fundamental energy-supplying pathways in the brain.

Table 3. In Vitro Effect of L-Tyrosine on Energy Metabolism Enzyme Activities in Rat Brain Regions.
Enzyme/ComplexBrain RegionEffect of L-Tyrosine
Citrate SynthasePosterior CortexInhibition
Succinate DehydrogenasePosterior Cortex, Hippocampus, StriatumIncrease
Posterior Cortex (Chronic)Inhibition
Complex IHippocampusInhibition
Complex IIHippocampus, CortexInhibition
Complex IVPosterior CortexDecrease

This table summarizes findings from Ferreira GK, et al. (2012 & 2014), demonstrating that L-tyrosine can modulate key enzymes in cellular energy metabolism. nih.govnih.gov

Mechanistic Studies of Aromatic Amino Acid Transport Across Biological Barriers (e.g., Blood-Brain Barrier in animal models)

The transport of L-tyrosine from the bloodstream into the brain is a tightly regulated process mediated by specific transport proteins at the blood-brain barrier (BBB). frontiersin.org The primary transporter for L-tyrosine and other large neutral amino acids (LNAAs) is the L-type amino acid transporter 1 (LAT1). nih.gov Understanding the kinetics of this transport is crucial, as it determines the availability of L-tyrosine for neurotransmitter synthesis within the central nervous system.

L-Tyrosine (¹³C₉,D₇,¹⁵N) is an invaluable tracer for studying these transport mechanisms. Unlike radiolabeled compounds, it does not pose risks associated with radioactivity. In animal models, researchers can administer the labeled tyrosine and measure its rate of entry into the brain parenchyma. By varying the concentration of unlabeled L-tyrosine, the kinetic parameters of the transporter, such as the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ), can be determined. plu.mxresearchgate.net The Kₘ reflects the transporter's affinity for the substrate, while Vₘₐₓ indicates the maximum rate of transport. These studies provide fundamental insights into how the BBB regulates the brain's neurochemical environment and can be used to investigate how these transport mechanisms are altered in disease states or by pharmacological agents.

Table 4. Kinetic Parameters of L-Amino Acid Transport Across the Rat Blood-Brain Barrier.
Amino AcidKₘ (mM)Vₘₐₓ (nmol/g/min)
Phenylalanine0.12 ± 0.0129 ± 1
Leucine0.19 ± 0.0340 ± 3
Tryptophan0.21 ± 0.0320 ± 2
L-Tyrosine0.22 ± 0.0426 ± 3
L-DOPA0.31 ± 0.0564 ± 6

Data adapted from Pardridge, W. M., & Oldendorf, W. H. (1975), Journal of Neurochemistry. This table shows the kinetic constants for the transport of several large neutral amino acids, including L-tyrosine, across the BBB. researchgate.net

Utilization of L Tyrosine 13c9,d7,15n in Proteomics and Protein Structural Dynamics

Tracking of De Novo Protein Synthesis and Degradation Rates at the Proteome Level

Beyond static quantification, L-Tyrosine (¹³C₉,¹⁵N) is instrumental in studying the dynamics of the proteome, specifically the rates of new protein synthesis (de novo synthesis) and degradation. Techniques such as pulsed SILAC (pSILAC) are employed for this purpose. nih.govnih.gov In a pSILAC experiment, cells are initially grown in a "light" medium and then switched to a "heavy" medium containing L-Tyrosine (¹³C₉,¹⁵N). mdpi.com

By collecting and analyzing samples at various time points after the switch, researchers can measure the rate at which the heavy isotope is incorporated into each protein. mdpi.com This incorporation rate is a direct measure of the protein's synthesis rate. creative-proteomics.com Conversely, the rate at which the pre-existing "light" protein pool diminishes provides the protein's degradation rate. mdpi.com These measurements offer a dynamic view of protein homeostasis, revealing how cells regulate the lifespan of thousands of proteins simultaneously. nih.govbiorxiv.org This approach has been used to understand how protein turnover is affected in various conditions, such as cellular senescence and disease states. mdpi.comnih.gov

Analysis of Protein Post-Translational Modifications and Turnover

Post-translational modifications (PTMs) are crucial for regulating protein function, and tyrosine residues are subject to several important PTMs, including phosphorylation, sulfation, and nitration. nih.govnih.gov SILAC-based strategies using L-Tyrosine (¹³C₉,¹⁵N) have proven to be powerful for the quantitative analysis of these modifications. springernature.com For instance, in the study of signaling pathways, researchers can compare the phosphotyrosine profiles of cells in a resting state versus a stimulated state. acs.orgunimelb.edu.au

By combining SILAC with methods to enrich for modified peptides (e.g., immunoprecipitation with anti-phosphotyrosine antibodies), it is possible to quantify changes in the modification status of specific sites on thousands of proteins. acs.orgnih.gov Furthermore, dynamic SILAC approaches can be adapted to measure the turnover of the PTMs themselves, a field known as site-resolved protein turnover (SPOT) profiling. nih.govtum.de This allows researchers to determine if a modification, like phosphorylation, alters the stability of the protein, providing deeper insights into the regulatory roles of PTMs. nih.govresearchgate.net This can help distinguish whether a modification stabilizes or destabilizes a protein, or has no effect on its turnover rate. tum.de

Investigation of Protein Structural Dynamics and Folding Using NMR (specifically with ¹³C and D labeling)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying protein structure, dynamics, and folding at atomic resolution. wikipedia.org The utility of NMR for larger proteins (greater than ~25 kDa) is often limited by rapid signal decay and spectral crowding. northwestern.edu Isotopic labeling with ¹³C, ¹⁵N, and deuterium (B1214612) (D or ²H) is a critical strategy to overcome these limitations. nih.gov

L-Tyrosine (¹³C₉,D₇,¹⁵N) is an ideal reagent for these advanced NMR studies. acs.orgnih.gov The incorporation of deuterium throughout the protein dramatically simplifies proton (¹H) NMR spectra and slows down relaxation processes, leading to sharper signals and improved spectral resolution. nih.govacs.org This is because the magnetic moment of deuterium is much smaller than that of a proton. acs.org The presence of ¹³C and ¹⁵N labels enables a suite of multidimensional NMR experiments that allow for the assignment of signals to specific atoms in the protein and the determination of its three-dimensional structure. nih.govutoronto.ca

The specific labeling of aromatic residues like tyrosine is particularly valuable for probing the structure and dynamics of key functional sites within proteins, such as the active sites of enzymes. nih.gov By using selectively labeled L-Tyrosine, researchers can obtain detailed information on the rotational motions of the aromatic ring, which can be critical for protein function. acs.org

Table 2: Isotopic Labels in L-Tyrosine (¹³C₉,D₇,¹⁵N) and Their Primary Role in NMR

IsotopeAbundanceNuclear Spin (I)Primary Application in Protein NMR
¹³C9 Carbon atoms labeled1/2Provides the carbon backbone for structural determination through triple-resonance experiments (H-N-C). nih.gov
D (²H)7 Hydrogen atoms replaced1Reduces spectral complexity and relaxation rates, enabling studies of larger proteins and improving resolution. northwestern.edunih.gov
¹⁵N1 Nitrogen atom labeled1/2Enables heteronuclear correlation experiments (e.g., HSQC) for backbone and sidechain resonance assignment. wikipedia.org

Emerging Research Directions and Future Perspectives

Integration with Multi-Omics Approaches (Fluxomics, Metabolomics, Proteomics)

The use of L-Tyrosine (13C9,D7,15N) is increasingly being integrated into multi-omics workflows to provide a holistic view of cellular physiology. Stable isotope tracing is a cornerstone of metabolomics and fluxomics, allowing researchers to move beyond static snapshots of metabolite concentrations to mapping the dynamic flow of molecules through metabolic networks. nih.govnih.govspringernature.com

By introducing L-Tyrosine (13C9,D7,15N) into a biological system, scientists can track the labeled carbon, nitrogen, and hydrogen atoms as they are incorporated into downstream products. nih.gov This enables the elucidation of metabolic pathways and the quantification of their activity, a field known as fluxomics. nih.govspringernature.com For instance, the labeled tyrosine can be traced through its conversion into catecholamine neurotransmitters or its incorporation into proteins, providing direct insights into the rates of these processes. caymanchem.com

In proteomics, L-Tyrosine (13C9,D7,15N) is valuable for studying protein dynamics, including synthesis and turnover rates. pubcompare.ai The heavy isotope labels allow for the differentiation and quantification of newly synthesized proteins. When combined, these omics approaches provide a multi-layered understanding of how genetic alterations or external perturbations affect not just individual pathways, but the entire metabolic and proteomic landscape. nih.govnih.gov This integrated approach is crucial for understanding complex diseases where metabolic reprogramming is a key feature. nih.gov

Development of Novel Tracer Methodologies and Analytical Platforms for Enhanced Resolution and Throughput

Continuous innovation in tracer methodologies and analytical instrumentation is expanding the possibilities of research using stable isotopes like L-Tyrosine (13C9,D7,15N). copernicus.org

Novel Tracer Methodologies: Researchers are developing more sophisticated experimental designs to probe metabolic questions with greater precision. This includes the use of multiple tracers simultaneously to interrogate interacting pathways. nih.gov For example, a triple-tracer method using different stable isotopes of phenylalanine was developed to improve the measurement of protein turnover in a non-steady-state, postprandial condition, a technique highly relevant to the study of tyrosine, its metabolic product. nih.gov Another innovative approach involves using heavy water (D₂O) to label multiple classes of macromolecules (proteins, lipids, DNA) simultaneously, offering a broad overview of substrate turnover that can complement substrate-specific tracers like L-Tyrosine (13C9,D7,15N). youtube.com

Advanced Analytical Platforms: The analysis of stable isotope tracing experiments relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov Advances in high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), have become essential. nih.govspringernature.com These platforms can accurately measure the mass-to-charge ratio of metabolites, allowing for the clear distinction of isotopically labeled compounds from their unlabeled counterparts. nih.gov The enhanced resolution and sensitivity of modern instruments are critical for detecting low-abundance metabolites and resolving complex isotopic patterns. nih.govresearchgate.net Isotope Ratio Mass Spectrometry (IRMS) is another powerful tool, offering extreme precision for measuring isotope ratios, particularly those close to natural abundance. maastrichtuniversity.nl

Analytical Platform Principle of Detection Application for L-Tyrosine (13C9,D7,15N) Tracing
LC-MS/MS Separates compounds by liquid chromatography, then ionizes and measures their mass-to-charge ratio using tandem mass spectrometry. nih.govWidely used for targeted and untargeted analysis of L-Tyrosine and its labeled downstream metabolites in complex biological samples. caymanchem.comnih.gov
GC-MS Separates volatile compounds by gas chromatography before mass analysis. nih.govUsed for the analysis of derivatized amino acids and other small molecules involved in tyrosine metabolism. caymanchem.com
HRMS High-Resolution Mass Spectrometry provides very accurate mass measurements, enabling the differentiation of molecules with very similar masses. nih.govEssential for resolving complex isotopic patterns and confidently identifying labeled metabolites in metabolomics and fluxomics studies. nih.govspringernature.com
NMR Spectroscopy Nuclear Magnetic Resonance detects the nuclear spin properties of isotopes, providing structural information and quantification of labeling at specific atomic positions. nih.govnih.govUsed to determine the precise location of isotopes within a molecule, offering deep insights into specific enzymatic reactions and pathway activities. pubcompare.ai
IRMS Isotope Ratio Mass Spectrometry measures the ratio of stable isotopes with very high precision. maastrichtuniversity.nlIdeal for quantifying small changes in isotope enrichment, often used in studies of whole-body metabolism. maastrichtuniversity.nlcapes.gov.br

Advanced Computational Modeling for Complex Biological Systems and Networks

The vast datasets generated from L-Tyrosine (13C9,D7,15N) tracing experiments necessitate the use of advanced computational models to interpret the findings. acs.org Mathematical modeling is critical for translating raw isotope labeling data into meaningful metabolic flux rates. nih.gov

These models range in complexity. For example, the Steele equation has been traditionally used to describe substrate dynamics in steady-state conditions, but more refined multi-compartment models are now being employed to better represent non-steady-state kinetics, such as those occurring after a meal. nih.govnih.gov Such models are crucial for accurately analyzing data from tracers like L-Tyrosine (13C9,D7,15N) in dynamic physiological contexts.

Furthermore, discrepancies observed in mass spectrometry data, such as the overlap of isotopic peaks between light and heavy labeled forms of a peptide, can be corrected using simple computational algorithms, improving the accuracy of quantification. nih.gov As research moves towards network-wide analysis, the data from stable isotope tracing experiments are used to build and validate large-scale computational models of metabolic networks, providing a systems-level understanding of metabolism. nih.govacs.org

Potential for High-Throughput Screening of Metabolic Perturbations in Basic Research Models

There is significant potential for adapting stable isotope tracing methods for high-throughput screening (HTS) of metabolic perturbations. The unique isotopic signature of heavily labeled compounds like L-Tyrosine (13C9,D7,15N) can be exploited for rapid and automated detection. nih.gov

A method combining stable-isotope trapping with mass spectrometry has demonstrated the feasibility of fully automated, computer-assisted pattern recognition for detecting reactive metabolites. nih.gov This approach, which relies on identifying a unique isotopic doublet in the mass spectrometer, could be adapted for HTS. By using L-Tyrosine (13C9,D7,15N) in cellular or other basic research models, one could screen libraries of chemical compounds or genetic modifications for their impact on tyrosine metabolism. This would enable the rapid identification of drugs or genes that alter specific metabolic pathways, accelerating the discovery of new therapeutic targets.

Addressing Challenges and Limitations in Stable Isotope Tracer Research

Despite its power, stable isotope tracing is not without its challenges. Ongoing research aims to address these limitations to improve the accuracy and reliability of the technique. copernicus.org

Isotopic Effects: A primary challenge is the "isotope effect," where the greater mass of stable isotopes (like ¹³C, ¹⁵N, and D) can cause them to react at slightly different rates than their lighter, more common counterparts. copernicus.orgyoutube.com This can occur through kinetic effects, related to reaction rates, or equilibrium effects. youtube.com While often small, these effects must be considered, as they can potentially alter the metabolic flux from what would occur naturally.

Analytical Sensitivity: While modern analytical platforms are remarkably sensitive, the detection of low-abundance metabolites that may be labeled with the tracer remains a hurdle. nih.govsiremlab.com The sensitivity of an analysis can be influenced by the complexity of the biological matrix and the specific characteristics of the molecule being measured. siremlab.com

In Vivo Complexity: Translating findings from in vitro cell cultures to in vivo animal models or humans introduces significant complexity. researchgate.net The physiological state of the organism, such as the fasting period before tracer administration or the route of tracer delivery, can influence metabolic pathways and impact the interpretation of results. researchgate.net Furthermore, the natural abundance of stable isotopes in biological systems must be accounted for to ensure accurate measurement of tracer incorporation. researchgate.net

Challenge Description
Isotopic Effects The mass difference between stable isotopes and their common counterparts can lead to slightly different reaction rates, potentially influencing the measured metabolic flux. copernicus.orgyoutube.com
Analytical Sensitivity Detecting and quantifying low-abundance metabolites, even when labeled, can be difficult and is dependent on the analytical platform and the biological sample matrix. nih.govsiremlab.com
In Vivo Complexity Systemic effects in whole organisms, such as hormonal responses, inter-organ metabolism, and the impact of the experimental protocol itself, complicate data interpretation. researchgate.net
Data Interpretation & Modeling Converting raw isotope labeling data into accurate metabolic fluxes requires sophisticated and validated computational models, which are still under development for many complex systems. nih.govnih.gov

Q & A

Q. What chromatographic methods are recommended for detecting nitrotyrosine derivatives formed from isotopically labeled L-tyrosine under nitrosative stress?

Thin-layer chromatography (TLC) using a solvent system of toluene:2-propanol:acetone:acetic acid (23:23:12:9) combined with ninhydrin spray detection is effective for distinguishing nitrosylated vs. nitrated derivatives. Post-chromatographic treatment with ammonium hydroxide vapor enhances specificity, with nitrotyrosine showing greater mobility and distinct coloration (yellow for nitrotyrosine vs. pinkish-brown for nitrosylated derivatives) . Spectrophotometric analysis (400–540 nm) further quantifies absorbance changes, confirming reaction outcomes .

Q. How can researchers verify isotopic purity in L-TYROSINE (13C9,D7,15N) for metabolic tracing studies?

Isotopic purity is validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm the absence of unlabeled contaminants. For MS-based quantification, the compound serves as an internal standard, requiring baseline separation of isotopic peaks in chromatograms to ensure accuracy . Regular calibration against certified reference materials (e.g., NIST standards) is critical .

Advanced Research Questions

Q. How should experimental conditions be optimized for TLC autography when studying enzyme kinetics with L-TYROSINE (13C9,D7,15N)?

Multi-response optimization using desirability functions can balance substrate-enzyme ratios. For example, 99.4 nmol/cm² L-tyrosine and 7.76 U/cm² tyrosinase maximize reaction efficiency. Triplicate validation ensures reproducibility, with deviations within ±5% of predicted values considered acceptable .

Q. What methodological considerations resolve contradictions in kinetic data when L-TYROSINE (13C9,D7,15N) exhibits pro-inhibitory effects?

In gas hydrate inhibition studies, contradictory results (e.g., reduced induction time alone vs. enhanced inhibition with MEG) arise from pH-dependent solubility. Adjusting solution pH to stabilize cationic species improves reproducibility. Pairing kinetic assays with solubility profiling (e.g., via octanol-water partition coefficients) clarifies mechanistic interactions .

Q. How can researchers address unexpected chromatographic mobility in nitrosative stress experiments?

Discrepancies in TLC mobility (e.g., nitrate-treated L-tyrosine lacking mobility vs. nitrite-treated samples) suggest incomplete derivatization or competing reaction pathways. Secondary validation via LC-MS/MS identifies intermediate products, while adjusting pre-incubation parameters (e.g., inert gas purging to remove dissolved oxygen) minimizes side reactions .

Q. What protocols ensure accurate quantification of L-TYROSINE (13C9,D7,15N) in complex biological matrices using mass spectrometry?

Use stable isotope dilution analysis (SIDA) with a calibration curve spanning 3–4 orders of magnitude. Matrix-matched standards correct for ion suppression/enhancement. For GC-MS, derivatization with BSTFA enhances volatility, while LC-MS/MS employs hydrophilic interaction chromatography (HILIC) to retain polar analytes .

Data Analysis & Contradiction Resolution

Q. How do researchers differentiate between isotopic interference and genuine metabolic flux in 13C-tracing studies?

Computational tools (e.g., Isotopologue Network Compartmental Analysis) model isotopic enrichment patterns, distinguishing natural abundance 13C from tracer-derived signals. Parallel experiments with unlabeled controls and kinetic flux profiling validate pathway-specific incorporation .

Q. What strategies mitigate spectral overlap in NMR studies of deuterated L-tyrosine derivatives?

Deuterium decoupling and 2D heteronuclear correlation spectroscopy (HSQC) resolve overlapping proton signals. For 13C-labeled samples, indirect detection via 1H-13C HSQC enhances sensitivity, while fractional deuteration reduces line broadening in aromatic regions .

Experimental Design

Q. How should controlled trials using isotopically labeled L-tyrosine control for endogenous interference in neurotransmitter studies?

Double-blind, crossover designs with washout periods (≥1 week) minimize carryover effects. Placebo controls (e.g., microcrystalline cellulose) matched for taste/appearance ensure blinding. Cognitive assessments (e.g., working memory tasks) are timed to coincide with peak plasma concentrations (~2h post-administration) .

Q. What safeguards prevent oxidative degradation of L-TYROSINE (13C9,D7,15N) during long-term storage?

Store lyophilized aliquots at −80°C under argon atmosphere. For solutions, add antioxidants (e.g., 0.1% ascorbic acid) and use metal-free buffers (e.g., Chelex-treated phosphate buffer, pH 7.4) to prevent metal-catalyzed oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.